cis-4-amino-N-methyl-cyclohexanecarboxamide;dihydrochloride

Description

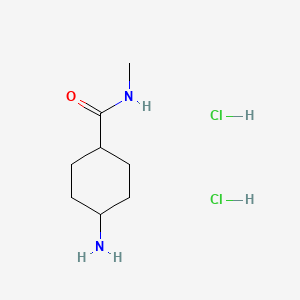

cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride is a cyclohexane derivative featuring a carboxamide group substituted with an amino group and a methyl group in the cis configuration. The dihydrochloride salt form enhances its solubility in aqueous systems, particularly under acidic conditions, which is critical for pharmaceutical applications . The compound’s structural framework—a cyclohexane ring with functionalized substituents—is common in bioactive molecules targeting enzymes or receptors requiring stereospecific interactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2O |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

4-amino-N-methylcyclohexane-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-10-8(11)6-2-4-7(9)5-3-6;;/h6-7H,2-5,9H2,1H3,(H,10,11);2*1H |

InChI Key |

LWNQWBGVCXVEEA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCC(CC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Starting from cyclohexanecarboxylic acid: The carboxylic acid group is first converted to an amide group using ammonia or an amine derivative. Subsequent methylation of the amide nitrogen atom yields the N-methyl derivative.

Using cyclohexanone as a starting material:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound, including the corresponding amine.

Substitution: Substituted derivatives at the amino or carboxamide groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the context in which it is used. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride with structurally related compounds, emphasizing substituents, solubility, and applications:

Key Observations:

Structural Variations: Substituent Position: The position of amino and methyl groups on the cyclohexane ring (e.g., cis-2 vs. cis-4) significantly impacts bioactivity. For example, cis-2-amino-N-(4-methoxyphenyl)cyclohexanecarboxamide (similarity score 0.93) may exhibit distinct target binding compared to the cis-4-amino analog . Salt Form: Dihydrochloride salts generally improve solubility in polar solvents, as seen in capmatinib dihydrochloride, which dissolves readily at low pH .

Functional Differences: Pharmaceutical vs. Industrial Use: While capmatinib dihydrochloride is a therapeutic agent, S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is restricted due to sensitizing properties . Chirality: Compounds like cis-4-methylcyclohexanamine hydrochloride are valued as chiral intermediates, whereas the target compound’s non-chiral dihydrochloride form may simplify synthesis .

Mechanistic Insights: Dihydrochloride salts of cyclohexane derivatives (e.g., H-7 dihydrochloride) often exhibit polypharmacology, targeting multiple pathways such as DNA damage response or kinase inhibition .

Research and Development Implications

- Drug Design : The cis configuration and dihydrochloride salt of the target compound may optimize binding to hydrophobic pockets in biological targets while ensuring bioavailability.

- Safety Profiles : Comparisons with restricted dihydrochloride compounds (e.g., pseudourea derivatives) highlight the need for thorough toxicity screening .

- Synthetic Feasibility: Analogous compounds (e.g., cis-4-aminocyclohexanecarboxylic acid) are commercially available, suggesting scalable synthesis routes .

Biological Activity

Cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in cardiovascular health and possibly anti-inflammatory effects. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 229.15 g/mol

The compound contains an amino group and a carboxamide functional group, positioning it within the cyclohexanecarboxamide family, which is significant for its biological interactions.

Synthesis

The synthesis of cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride typically involves multi-step organic synthesis techniques. These methods are designed to produce high-purity forms suitable for pharmaceutical applications. The structural configuration (cis vs. trans) plays a critical role in the compound's biological activity, influencing its binding affinity to various biological targets.

Cardiovascular Health

Research indicates that cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride may enhance blood flow in coronary, cerebral, and peripheral arteries. This suggests potential applications in treating conditions like hypertension and angina pectoris. The compound may interact with specific receptors involved in cardiovascular regulation, possibly influencing nitric oxide pathways or adrenergic signaling.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for exploring treatments for asthma and other respiratory conditions. Its structural similarities to other compounds known for anti-inflammatory effects warrant further investigation into its mechanisms of action.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trans-4-amino-N-methyl-cyclohexanecarboxamide | Geometric isomer of cis form | Different pharmacological profile |

| 4-amino-N-methyl-cyclohexanecarboxamide | Lacks dihydrochloride salt form | May have different solubility characteristics |

| N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide | Contains a pyridyl group | Potentially different biological activities |

The specific cis configuration of cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride may enhance its binding affinity compared to its trans counterpart and other related compounds.

Case Studies and Research Findings

- Cardiovascular Studies : In animal models, cis-4-amino-N-methyl-cyclohexanecarboxamide dihydrochloride has been shown to improve vascular function and reduce blood pressure levels. Specific studies have indicated a significant increase in coronary blood flow when administered in controlled doses.

- Inflammation Models : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

- Mechanistic Insights : Ongoing research is focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Early results indicate that it may modulate nitric oxide synthase activity, which is crucial for vascular health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.